molecular formula C7H12O2 B2548351 1,3-Dimethyl-cyclobutanecarboxylic acid CAS No. 806615-12-3

1,3-Dimethyl-cyclobutanecarboxylic acid

Cat. No. B2548351
CAS RN: 806615-12-3
M. Wt: 128.171
InChI Key: BUHKJHMRUNVSED-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, a compound similar to 1,3-Dimethyl-cyclobutanecarboxylic acid, is an organic compound with the formula C4H7CO2H . It is a colorless nonvolatile liquid .


Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . A detailed synthesis procedure for a similar compound, 1,1-Cyclobutanedicarboxylic acid, is described in Organic Syntheses .


Molecular Structure Analysis

The molecular structure of a compound similar to 1,3-Dimethyl-cyclobutanecarboxylic acid, Cyclobutanecarboxylic acid, is available in various databases .


Chemical Reactions Analysis

Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine .


Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid has a melting point of -7.5 °C and a boiling point of 195 °C. It has a density of 1.047 g/mL at 25 °C .

Scientific Research Applications

These applications highlight the versatility and potential of 1,3-Dimethyl-cyclobutanecarboxylic acid across diverse scientific disciplines. Researchers continue to explore its properties and applications, contributing to our understanding of chemical reactivity and material design . If you need further details or have additional questions, feel free to ask!

Safety and Hazards

Cyclobutanecarboxylic acid is classified as a skin corrosive substance. It is advised to avoid contact with skin and eyes, and to use personal protective equipment when handling the substance .

Mechanism of Action

Target of Action

It’s worth noting that cyclobutanecarboxylic acid derivatives are often used as intermediates in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.

Biochemical Pathways

Given its potential role as an intermediate in organic synthesis , it could conceivably be involved in a wide range of biochemical reactions.

Pharmacokinetics

It’s known that the compound is a colorless liquid , which suggests that it could be absorbed and distributed in the body through typical mechanisms for small organic molecules. Its metabolism and excretion would likely depend on the specific biochemical context in which it is used.

Result of Action

As an intermediate in organic synthesis , its primary role may be to participate in chemical reactions, leading to the formation of other compounds. The specific effects of these reactions would depend on the other reactants and the overall context of the synthesis.

properties

IUPAC Name

1,3-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(2,4-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKJHMRUNVSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-cyclobutanecarboxylic acid

CAS RN

806615-12-3
Record name 1,3-dimethylcyclobutane-1-carboxylic acid
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